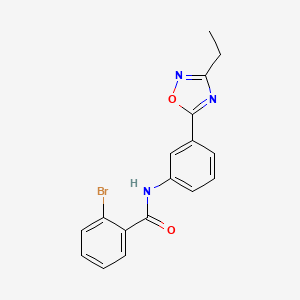
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HQPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves its ability to inhibit the activity of a specific enzyme known as tubulin. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division. By inhibiting the activity of tubulin, this compound disrupts the formation of microtubules, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for various inflammatory conditions. This compound has also been shown to have neuroprotective properties, and has been studied as a potential treatment for various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it an attractive target for cancer research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. One area of interest is the development of more potent analogs of this compound that can overcome its limitations in terms of solubility. Another area of interest is the study of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Finally, there is also potential for the development of novel drug delivery systems for this compound, which could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves a multi-step process that begins with the preparation of 2-hydroxyquinoline. This is followed by the reaction of 2-hydroxyquinoline with p-tolylmethylchloride to form the intermediate compound, N-(p-tolylmethyl)-2-hydroxyquinoline. The final step involves the reaction of N-(p-tolylmethyl)-2-hydroxyquinoline with 4-methylbenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer properties, and has been studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-11-19(12-8-17)25(29)27(22-13-9-18(2)10-14-22)16-21-15-20-5-3-4-6-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCTTWHOXZESBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



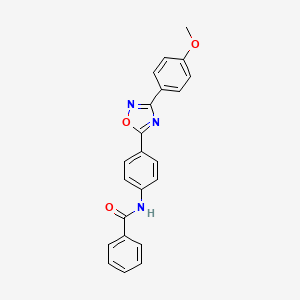
![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

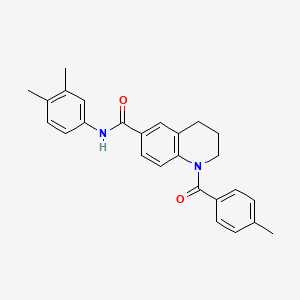

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
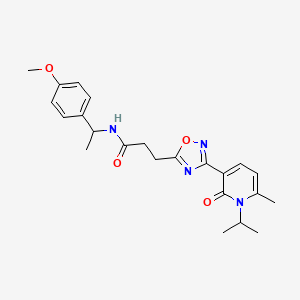
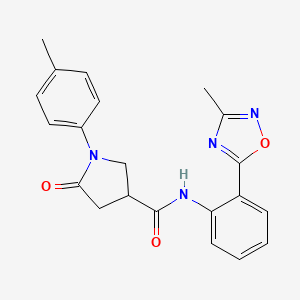
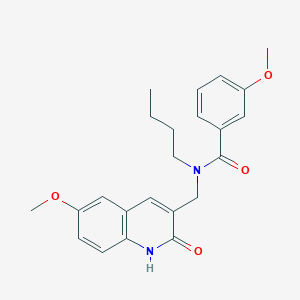
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
